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Introduction

BAY-9835 is a potent and orally bioavailable dual inhibitor of A Disintegrin and
Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and ADAMTS12.[1][2][3]
ADAMTSY7 is a secreted zinc metalloprotease that plays a crucial role in the pathogenesis of
coronary artery disease (CAD) by mediating plaque formation.[1] Inhibition of ADAMTS7 is a
promising therapeutic strategy to reduce plague formation and subsequent restenosis.[1]
These application notes provide detailed protocols for the in vitro characterization of BAY-9835,
including a biochemical enzymatic assay and a cell-based target engagement assay.

Mechanism of Action

ADAMTST7's proteolytic activity on extracellular matrix proteins, such as Cartilage Oligomeric
Matrix Protein (COMP) and Fibulin-3, contributes to the development of atherosclerosis.[1]
BAY-9835 inhibits the catalytic domain of ADAMTS7 and ADAMTS12, thereby preventing the
degradation of their substrates.[2] For accurate interpretation of in vitro data, it is
recommended to use the negative control compound BAY-1880 alongside BAY-9835.[1] The
recommended in vitro concentration for both compounds is 100 nM.[1][4]

Data Presentation
In Vitro Potency and Selectivity of BAY-9835
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Target Enzyme IC50 (nM) Assay Type Species
Biochemical

ADAMTS7 6 ) Human
Enzymatic Assay
Biochemical

ADAMTS7 8 ) Mouse
Enzymatic Assay
Biochemical

ADAMTS7 27 ) Rat
Enzymatic Assay
Biochemical

ADAMTS12 30 ) Human
Enzymatic Assay

Off-Target Protease IC50 (pM)

hADAMS 2.25

hADAMTS4 6.726

hADAM17 5.772

hMMP12 5.376

hADAMTS5 9.924

hADAM10 32.802

hMMP15 78.474

h denotes human recombinant enzyme. Data compiled from multiple sources.[1][3][4]

Experimental Protocols

Biochemical Enzymatic Assay for ADAMTS7 and
ADAMTSI12 Inhibition

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to
determine the inhibitory activity of BAY-9835 on recombinant ADAMTS7 and ADAMTS12.

Materials:
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e Recombinant human ADAMTS?7 catalytic domain

e Recombinant human ADAMTS12 catalytic domain

o FRET-based peptide substrate for ADAMTS7/12

o Assay Buffer: 50 mM Tris-HCI, 150 mM NacCl, 10 mM CacClz, 0.05% Brij-35, pH 7.5
» BAY-9835 and BAY-1880 (negative control) stock solutions in DMSO

o 384-well, black, low-volume assay plates

e Fluorescence plate reader

Procedure:

» Prepare serial dilutions of BAY-9835 and BAY-1880 in DMSO. Further dilute the compounds
in Assay Buffer to the desired final concentrations. The final DMSO concentration in the
assay should not exceed 1%.

e Add 5 pL of the diluted compound solutions to the wells of the 384-well plate.

e Add 10 pL of pre-diluted ADAMTS7 or ADAMTS12 enzyme solution in Assay Buffer to each
well.

 Incubate the plate at 37°C for 60 minutes to allow for compound binding to the enzyme.

« Initiate the enzymatic reaction by adding 10 pL of the FRET peptide substrate solution (at a
concentration equivalent to its Km value) to each well.

o Immediately begin kinetic reading of the fluorescence signal on a plate reader
(Excitation/Emission wavelengths appropriate for the FRET pair) at 37°C for 30-60 minutes,
taking readings every 1-2 minutes.

e The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

» Calculate the percent inhibition for each compound concentration relative to the DMSO
control wells.
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o Determine the IC50 values by fitting the concentration-response data to a four-parameter
logistic equation.

Fibulin-3 Cellular Cleavage Assay

This cell-based assay assesses the ability of BAY-9835 to inhibit ADAMTS7-mediated cleavage
of its substrate, Fibulin-3, in a cellular context. Note that this assay was originally described for
a close analog of BAY-9835.[1]

Materials:
o HEK293 cells (or other suitable host cell line)
e Cell culture medium (e.g., DMEM with 10% FBS)

e Expression vectors for human ADAMTS7 and human Fibulin-3 (with a detectable tag, e.g.,
HA-tag)

» Transfection reagent

e Opti-MEM or other serum-free medium

» BAY-9835 and BAY-1880 stock solutions in DMSO

» Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
o SDS-PAGE gels and Western blot apparatus

e Primary antibodies: anti-HA tag, anti-ADAMTS7

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

o Co-transfect HEK293 cells with the ADAMTS7 and HA-tagged Fibulin-3 expression vectors
using a suitable transfection reagent according to the manufacturer's protocol.
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o After 24 hours, replace the transfection medium with fresh cell culture medium containing
serial dilutions of BAY-9835 or BAY-1880. A recommended starting concentration is 100 nM.

[11[4]
 Incubate the cells for an additional 24-48 hours.
o Collect the conditioned medium and/or prepare cell lysates using Lysis Buffer.
o Separate the proteins from the conditioned medium or cell lysates by SDS-PAGE.
o Transfer the separated proteins to a PVDF membrane.

o Perform Western blot analysis using an anti-HA antibody to detect both full-length Fibulin-3
and its cleavage products. An anti-ADAMTS7 antibody can be used to confirm enzyme
expression.

o Quantify the band intensities of full-length and cleaved Fibulin-3 using densitometry.

o Determine the extent of inhibition by comparing the ratio of cleaved to full-length Fibulin-3 in
compound-treated samples to the vehicle control.
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Caption: Mechanism of action of BAY-9835 in inhibiting ADAMTS7-mediated substrate
degradation.
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Biochemical Assay Workflow
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Caption: Workflow for the FRET-based biochemical assay to determine BAY-9835 potency.
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Cellular Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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